"2-Amino-4-chloro-5-methylphenol" IUPAC name and structure
"2-Amino-4-chloro-5-methylphenol" IUPAC name and structure
An In-depth Technical Guide to 2-Amino-4-chloro-5-methylphenol
This technical guide provides a comprehensive overview of 2-Amino-4-chloro-5-methylphenol, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, covering its chemical identity, properties, and applications.
Chemical Identity and Structure
IUPAC Name: 2-amino-4-chloro-5-methylphenol[1][2][3]
CAS Number: 53524-27-9[1][2][4][5]
Molecular Formula: C₇H₈ClNO[1][2]
Structure:
The molecular structure consists of a phenol ring substituted with an amino group at position 2, a chlorine atom at position 4, and a methyl group at position 5.
Synonyms:
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Amino-4-chloro-5-methylphenol.
| Property | Value | Source |
| Molecular Weight | 157.60 g/mol | [1] |
| Monoisotopic Mass | 157.0294416 Da | [1] |
| Topological Polar Surface Area | 46.3 Ų | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)N)O | [1] |
| InChI | InChI=1S/C7H8ClNO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3 | [1][2] |
| InChI Key | QDGJHZNOQSIFAT-UHFFFAOYSA-N | [1][2] |
Applications in Synthesis
2-Amino-4-chloro-5-methylphenol is a versatile intermediate in various chemical syntheses.[3] Its reactive amino and hydroxyl groups on the substituted benzene ring make it a valuable precursor for more complex molecules.[3]
A notable application is in the synthesis of dyes. For instance, it is a precursor in the production of 2-amino-4-chloro-5-nitrophenol, another important compound in the manufacturing of dyes.[3][6] The compound and its derivatives are also relevant in materials science, particularly in the synthesis of Schiff base ligands. These ligands can form complexes with metal ions, leading to materials with interesting catalytic or electronic properties.[3]
Experimental Protocols
While specific, detailed experimental protocols are proprietary and vary by manufacturer, a general synthetic approach for related aminophenols involves the reduction of a corresponding nitrophenol. For example, the synthesis of 2-chloro-4-aminophenol can be achieved through the reduction of 2-chloro-4-nitrophenol using a reducing agent like hydrazine hydrate in the presence of a catalyst.[7] A similar pathway can be inferred for the synthesis of 2-Amino-4-chloro-5-methylphenol.
General Synthesis Workflow:
The synthesis of 2-Amino-4-chloro-5-methylphenol can be conceptualized as a multi-step process, often starting from a more basic raw material like m-cresol. The logical flow would involve nitration, chlorination, and subsequent reduction of the nitro group.
Safety and Handling
2-Amino-4-chloro-5-methylphenol is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[8][9]
Precautionary Measures:
-
Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[8]
In case of exposure, it is crucial to seek fresh air if inhaled, rinse eyes cautiously with water for several minutes if in contact with eyes, and wash with plenty of soap and water if on skin.[10][11]
Logical Relationship in Chemical Derivatization
The structural features of 2-Amino-4-chloro-5-methylphenol allow for its use as a building block in creating a variety of derivatives. The amino and hydroxyl groups are key reaction sites for further chemical modifications.
References
- 1. 2-Amino-4-chloro-5-methylphenol | C7H8ClNO | CID 104524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2-Amino-4-chloro-5-methylphenol | 53524-27-9 | Benchchem [benchchem.com]
- 4. 2-AMINO-4-CHLORO-5-METHYL PHENOL CAS#: 53524-27-9 [amp.chemicalbook.com]
- 5. 2-AMINO-4-CHLORO-5-METHYL PHENOL | 53524-27-9 [chemicalbook.com]
- 6. 2-Amino-4-chloro-5-nitrophenol(6358-07-2) 1H NMR spectrum [chemicalbook.com]
- 7. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
